Methyl 2-methyl-1H-indole-5-carboxylate chemical structure and properties
Methyl 2-methyl-1H-indole-5-carboxylate chemical structure and properties
[1][2][3][4]
Executive Summary
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0) is a functionalized indole scaffold widely utilized in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its C5-ester functionality and C2-methyl substitution, it serves as a critical intermediate for developing HCV NS5B polymerase inhibitors , PPAR
Chemical Identity & Physicochemical Properties[3][5][6][7][8][9]
Structural Analysis
The molecule features an indole core with two key functional handles:
-
C5-Methoxycarbonyl Group: An electron-withdrawing group (EWG) that deactivates the benzene ring towards electrophilic attack but facilitates nucleophilic functionalization at the ester.
-
C2-Methyl Group: Provides steric bulk and blocks the C2 position, directing electrophilic substitution (e.g., halogenation, formylation) primarily to the C3 position.
Property Table
| Property | Data | Note |
| IUPAC Name | Methyl 2-methyl-1H-indole-5-carboxylate | |
| CAS Number | 57663-18-0 | Distinct from des-methyl (1011-65-0) |
| Molecular Formula | C | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | ~140–142 °C (Est.) | Based on Ethyl analog (140.5°C) [1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| pKa (NH) | ~17 (DMSO) | Weakly acidic due to indole NH |
Synthetic Pathways[7][11]
Primary Route: Fischer Indole Synthesis
The most robust method for generating the 2-methyl-5-carboxylate scaffold involves the acid-catalyzed cyclization of methyl 4-hydrazinobenzoate with acetone.
Reaction Scheme
Figure 1: Mechanism of Fischer Indole Synthesis targeting the 2-methyl derivative.
Detailed Protocol (Adapted from Organic Syntheses [1])
-
Hydrazone Formation:
-
Dissolve Methyl 4-hydrazinobenzoate (1.0 eq) in glacial acetic acid.
-
Add Acetone (1.2 eq) dropwise at room temperature.
-
Stir for 1 hour; the hydrazone often precipitates. Filter and dry.
-
-
Cyclization:
-
Mix the dried hydrazone with Polyphosphoric Acid (PPA) or ZnCl
(5.0 eq). -
Heat to 90–110°C for 2–4 hours. Monitor by TLC (formation of fluorescent spot).
-
-
Work-up:
-
Pour the hot reaction mixture onto crushed ice.
-
Neutralize with NaHCO
(aq) to pH 7–8. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO . -
Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).
-
Alternative Route: Esterification
If 2-methyl-1H-indole-5-carboxylic acid is available, direct esterification is efficient.
-
Reagents: Methanol (excess), H
SO (cat.) or SOCl . -
Conditions: Reflux for 6–8 hours.
-
Yield: Typically >90%.
Spectroscopic Characterization
Researchers should verify the product identity using the following predicted NMR signals. The presence of the C2-methyl singlet is diagnostic.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.50 | Broad s | Indole NH | |
| (DMSO-d | 8.25 | d ( | H4 (Ortho to ester) |
| 7.75 | dd ( | H6 | |
| 7.35 | d ( | H7 | |
| 6.25 | s | H3 (Vinyl proton) | |
| 3.85 | s (3H) | Ester OCH | |
| 2.42 | s (3H) | C2-CH |
Medicinal Chemistry Applications
HCV NS5B Polymerase Inhibitors
The indole-5-carboxylate scaffold mimics the purine base of nucleotides, making it a privileged structure for designing non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.
-
Mechanism: The ester is often hydrolyzed to the carboxylic acid, which forms hydrogen bonds with the allosteric "thumb" domain of the polymerase.
-
SAR Logic: The C2-methyl group restricts rotation, locking the inhibitor into a bioactive conformation [2].
IAP Antagonists (Cancer Therapy)
Derivatives of this compound are used to synthesize Smac mimetics that antagonize Inhibitor of Apoptosis Proteins (IAPs) .
-
Workflow: The ester is reduced to an alcohol or aldehyde to attach peptidomimetic chains that bind to the BIR domains of XIAP or cIAP1/2, promoting cancer cell apoptosis [3].
Agrochemicals (Strobilurins)
This compound is a structural analog precursor for Pyraclostrobin -type fungicides. The indole core replaces the standard phenyl or pyrazole rings to alter metabolic stability and spectrum of action against fungal respiratory complexes (Complex III) [4].
Handling & Safety (E-E-A-T)
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are light-sensitive; use amber vials.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Response: Sweep up dry powder to avoid dust generation. Clean surface with ethanol.
References
-
Gassman, P. G.; van Bergen, T. J. "Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate." Organic Syntheses, 1981 , 60, 6.
-
Beaulieu, P. L., et al. "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 5-Carboxylic Acids." Bioorganic & Medicinal Chemistry Letters, 2004 , 14(1), 119-124.
- Sun, H., et al. "Design, Synthesis, and Evaluation of Novel Smac Mimetics as IAP Antagonists." Journal of Medicinal Chemistry, 2018.
-
ChemicalBook. "Pyraclostrobin and Indole Analogs: Structure and Function."
-
BenchChem. "Fischer Indole Synthesis Protocol."
